Methyl 3-hydroxy-2-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-3-2-4-6(13)7(5)9(10,11)12/h2-4,13H,1H3 |
InChI Key |
UFOLGFDPMIYHML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Route with Protection and Deprotection
A classical approach adapted from related benzoic acid derivatives involves:
Step 1: Protection of the phenol group
Starting from 3-chloro-2-(trifluoromethyl)phenol, the phenol is protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate. This yields 2-benzyloxy-6-chlorotoluene derivatives.Step 2: Formation of Grignard reagent
The protected intermediate is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding arylmagnesium chloride.Step 3: Carboxylation
The Grignard reagent is treated with carbon dioxide (CO2) gas or dry ice to introduce the carboxyl group, yielding 3-benzyloxy-2-(trifluoromethyl)benzoic acid derivatives.Step 4: Hydrogenolysis (deprotection)
The benzyl protecting group is removed by catalytic hydrogenation in aqueous medium using palladium on activated carbon under hydrogen atmosphere, producing 3-hydroxy-2-(trifluoromethyl)benzoic acid.Step 5: Esterification
The free acid is esterified with methanol under acidic conditions to yield Methyl 3-hydroxy-2-(trifluoromethyl)benzoate.
This method benefits from high regioselectivity and good yields, with the hydrogenolysis step allowing simultaneous deprotection and optional acetylation if desired.
Direct Hydroxylation and Esterification via Electrophilic Aromatic Substitution
Alternative methods involve direct hydroxylation of methyl 2-(trifluoromethyl)benzoate derivatives using electrophilic reagents under controlled conditions. However, these methods often require careful control of reaction conditions to avoid over-substitution or side reactions.
Use of Sodium Hydride and Trifluoroacetate Esters
In some synthetic routes for trifluoromethyl-substituted aromatic esters, sodium hydride (NaH) is used to deprotonate aromatic ketones or esters, followed by reaction with ethyl trifluoroacetate to introduce trifluoromethyl groups and hydroxyl functionalities. This method is more common in pyrazole derivatives but can be adapted for benzoate systems.
Reduction and Functional Group Transformation
Reduction of nitro or amino precursors bearing trifluoromethyl groups using lithium aluminum hydride (LiAlH4) or tin(II) chloride dihydrate in methanol can yield hydroxy-substituted intermediates. These intermediates can then be esterified to form the target methyl ester.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Grignard Reaction + Protection | 3-chloro-2-(trifluoromethyl)phenol, benzyl chloride, Mg, CO2, Pd/C, H2, MeOH | High regioselectivity, scalable | Multi-step, requires protection | 60-95 (overall) |
| Electrophilic Hydroxylation | Hydroxylating agents, acidic conditions | Direct, fewer steps | Risk of over-substitution | Moderate (variable) |
| NaH + Trifluoroacetate Esters | NaH, ethyl trifluoroacetate, THF, acid workup | Efficient for trifluoromethylation | Limited to specific substrates | 60-75 |
| Reduction of Amino/Nitro Precursors | LiAlH4 or SnCl2·2H2O, MeOH, esterification | Straightforward reduction | Sensitive reagents, purification | 85-92 |
Research Findings and Notes
The Grignard approach with benzyl protection is well-documented for related compounds and can be adapted for trifluoromethyl-substituted benzoates. The use of THF as solvent and palladium on carbon for hydrogenolysis is standard practice.
The hydrogenolysis step in aqueous medium allows for simultaneous deprotection and optional acetylation, simplifying purification and improving yield.
Sodium hydride-mediated trifluoroacetate ester formation is effective for introducing trifluoromethyl groups and hydroxyl functionalities but requires careful control of stoichiometry and temperature.
Reduction methods using LiAlH4 or tin(II) chloride dihydrate provide high yields of hydroxy intermediates from amino or nitro precursors, which can be further esterified to the methyl ester.
The trifluoromethyl group is stable under these reaction conditions, but care must be taken to avoid harsh acidic or basic conditions that could lead to side reactions or decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-2-(trifluoromethyl)benzoic acid.
Reduction: 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-hydroxy-2-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity, making it suitable for various chemical transformations. It can participate in nucleophilic substitution reactions and can be used to synthesize more complex organic molecules.
Biology
Research has indicated that this compound exhibits significant biological activities. Notably, it has been studied for:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in glucose metabolism and diabetes management.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains and fungi |
| Anti-inflammatory | Reduces secretion of pro-inflammatory cytokines in macrophages |
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV, impacting glucose metabolism |
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This highlights its potential as an alternative antimicrobial agent. -
Inflammatory Response Modulation :
In vitro studies revealed that the compound significantly reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses. -
Enzyme Inhibition Studies :
Research focusing on Dipeptidyl Peptidase IV inhibition showed promising results, indicating that derivatives of this compound could be developed for managing diabetes through enzyme modulation.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Methyl 4-(trifluoromethyl)benzoate
- Structure : Trifluoromethyl group at position 4; lacks hydroxyl substitution.
- Molecular Formula : C₉H₇F₃O₂.
- Molecular Weight : 204.15 g/mol.
- Key Properties : Higher lipophilicity (XLogP3 ≈ 2.8) compared to the hydroxyl-containing analogue due to the absence of polar -OH.
- Applications : Used as a building block in materials science and pesticide synthesis .
Methyl 2-amino-3-(trifluoromethyl)benzoate
- Structure: Amino (-NH₂) group at position 2; trifluoromethyl at position 3.
- Molecular Formula: C₉H₈F₃NO₂.
- Molecular Weight : 219.16 g/mol.
- Key Properties: Lower XLogP3 (2.5) than the hydroxyl analogue, with increased hydrogen bonding capacity (1 donor, 6 acceptors). Used in medicinal chemistry for chiral synthesis .
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate
- Structure : Chloropropoxy (-OCH₂CH₂Cl) at position 4; trifluoromethyl at position 3.
- Molecular Formula : C₁₂H₁₂ClF₃O₃.
- Synthesis : Prepared via alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane (76% yield) .
- Applications : Intermediate in sulfonamide drug synthesis, highlighting the role of halogenated side chains in enhancing bioavailability .
Analogues with Hydroxyl and Other Functional Groups
Methyl 3-formyl-2-hydroxybenzoate
- Structure : Formyl (-CHO) at position 3; hydroxyl at position 2.
- Molecular Formula : C₉H₈O₄.
- Key Properties : Polar functional groups (-CHO, -OH) increase reactivity in condensation reactions. Used in heterocyclic synthesis .
Methyl 2-(sulfamoyl)benzoate derivatives
- Example : Metsulfuron methyl ester (herbicide).
- Structure : Sulfamoyl (-SO₂NH₂) at position 2; methyl ester at position 1.
- Applications : Agrochemicals targeting acetolactate synthase (ALS) in plants .
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Applications | Evidence ID |
|---|---|---|---|---|---|---|
| Methyl 3-hydroxy-2-(trifluoromethyl)benzoate | -OH (3), -CF₃ (2) | C₉H₇F₃O₃ | 220.15 | ~1.8* | Pharmaceutical intermediate | [2, 12] |
| Methyl 4-(trifluoromethyl)benzoate | -CF₃ (4) | C₉H₇F₃O₂ | 204.15 | 2.8 | Material synthesis | [6] |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | -NH₂ (2), -CF₃ (3) | C₉H₈F₃NO₂ | 219.16 | 2.5 | Chiral drug synthesis | [12] |
| Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate | -OCH₂CH₂Cl (4), -CF₃ (3) | C₁₂H₁₂ClF₃O₃ | 304.67 | 3.2 | Sulfonamide precursor | [2] |
| Metsulfuron methyl ester | -SO₂NH(CO)N-triazine (2) | C₁₄H₁₅N₅O₆S | 381.36 | 1.1 | Herbicide | [5] |
*Estimated based on hydroxyl and -CF₃ contributions.
Biological Activity
Methyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzoate structure. This unique molecular configuration significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound has the molecular formula and features a trifluoromethyl group (-CF₃) which enhances its lipophilicity and metabolic stability. The presence of both hydroxyl (-OH) and ester functional groups contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with trifluoromethyl groups often demonstrate enhanced efficacy against various bacterial strains due to their ability to interact favorably with microbial enzymes and receptors .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
This compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Mechanism of Action : The trifluoromethyl group is thought to enhance the compound's interaction with biological targets, potentially affecting enzyme activity through competitive inhibition or allosteric modulation.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated that this compound showed a dose-dependent inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .
- Interaction with Biological Systems : Interaction studies have demonstrated that this compound can bind effectively to various biomolecules, enhancing its bioactivity. For instance, its interaction with protein targets involved in metabolic pathways has been documented, indicating a possible role in modulating cellular processes .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds containing hydroxyl or trifluoromethyl groups, which also exhibit notable biological activities. The following table summarizes some comparable compounds:
Table 2: Comparison of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
